Diacetone alcohol-d12

描述

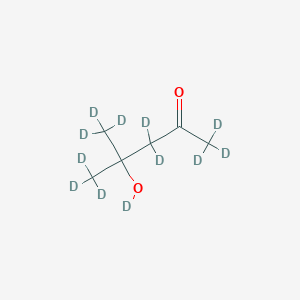

Diacetone alcohol-d12, also known as 4-hydroxy-4-methyl-2-pentanone-d12, is a deuterated form of diacetone alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless liquid that is commonly used as a solvent and synthetic intermediate in various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

Diacetone alcohol-d12 can be synthesized through the aldol condensation of deuterated acetone. The reaction is typically catalyzed by a base such as barium hydroxide. The process involves the condensation of two molecules of deuterated acetone to form this compound. The reaction conditions include maintaining a temperature range between -30°C and 45°C, with the addition of water to enhance selectivity and catalyst service time .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar aldol condensation process. The reaction is carried out in a continuous fixed bed reactor, which allows for higher selectivity and efficiency compared to batch reactors. The use of strongly basic ion exchange resins, such as Amberlyst A26-OH, as catalysts is common in industrial production .

化学反应分析

Types of Reactions

Diacetone alcohol-d12 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mesityl oxide-d12.

Reduction: Hydrogenation of this compound yields hexylene glycol-d12.

Dehydration: Dehydration of this compound results in the formation of mesityl oxide-d12.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.

Dehydration: Dehydration reactions are often catalyzed by acidic catalysts such as sulfuric acid or phosphoric acid.

Major Products Formed

Oxidation: Mesityl oxide-d12

Reduction: Hexylene glycol-d12

Dehydration: Mesityl oxide-d12

科学研究应用

Chemical Properties and Structure

Diacetone alcohol-d12 has the molecular formula and is characterized by its clear, colorless liquid state. Its unique properties arise from the presence of deuterium, which enhances its utility in specific analytical techniques such as NMR spectroscopy.

Chemical Synthesis

DAA-d12 serves as an important intermediate in organic synthesis. It is primarily used for:

- Production of Methyl Isobutyl Ketone (MIBK) : DAA-d12 undergoes aldol condensation reactions to form MIBK, a solvent widely used in industrial applications .

- Synthesis of Hexylene Glycol : DAA-d12 acts as a precursor in the synthesis of hexylene glycol, which is utilized in various chemical formulations .

Industrial Applications

This compound finds extensive use in several industrial sectors:

- Coatings and Paints : It is a key ingredient in industrial coatings, providing properties such as improved flow and leveling .

- Cleaning Products : DAA-d12 is incorporated into household cleaners and solvents due to its effective solvency and cleaning capabilities .

- Pharmaceutical Preparations : The compound is utilized in the pharmaceutical industry for drug formulation processes .

Biological Research

DAA-d12's deuterated nature makes it particularly useful in biological studies:

- Metabolism Studies : Research has demonstrated that DAA can be used to trace metabolic pathways due to its distinct isotopic labeling, allowing for detailed pharmacokinetic studies .

- Toxicological Assessments : Studies have assessed the safety profile of DAA, including dermal penetration rates and toxicity levels in animal models. For instance, a study indicated that the dermal LD50 was greater than 1875 mg/kg when tested on Wistar rats .

Case Studies

Here are some documented case studies showcasing the applications of this compound:

作用机制

The mechanism of action of diacetone alcohol-d12 involves its role as a solvent and intermediate in chemical reactions. In aldol condensation reactions, it acts as both a nucleophile and an electrophile, facilitating the formation of carbon-carbon bonds. The presence of deuterium atoms enhances its stability and alters its reactivity compared to non-deuterated diacetone alcohol .

相似化合物的比较

Similar Compounds

Diacetone alcohol: The non-deuterated form of diacetone alcohol-d12, used in similar applications but with different isotopic properties.

Mesityl oxide: A dehydration product of diacetone alcohol, used as an intermediate in organic synthesis.

Hexylene glycol: A reduction product of diacetone alcohol, used as a solvent and in the production of polymers.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterated form also exhibits different physical and chemical properties, making it valuable in specific research and industrial applications.

生物活性

Diacetone alcohol-d12 (chemical formula: CHO) is a deuterated derivative of diacetone alcohol, a compound widely used as a solvent and intermediate in organic synthesis. This article focuses on the biological activity of this compound, examining its pharmacokinetics, toxicity, and potential therapeutic applications based on diverse research findings.

This compound is structurally similar to its non-deuterated counterpart, diacetone alcohol. It is synthesized through the condensation of acetone in the presence of a base catalyst, typically barium hydroxide. The presence of deuterium isotopes in the compound allows for unique tracing in biological studies, enhancing the understanding of its metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using animal models. A notable study involved administering diacetone alcohol to Sprague-Dawley rats via gavage. Key findings include:

- Absorption : The compound was quantifiable in plasma from 0.25 to 24 hours post-dosing.

- Peak Concentration : An initial plasma concentration peak of 4.40 mmol/L was observed at 1 hour, with maximum concentration at 6 hours post-dosing.

- Half-Life : The terminal half-life was determined to be approximately 2.3 hours .

Toxicity Studies

Toxicological assessments have provided insights into the safety profile of this compound:

- Acute Toxicity : The oral LD50 in rats was found to be 4 g/kg, indicating moderate toxicity . Inhalation studies showed no adverse effects at concentrations below 7.6 mg/L .

- Dermal Penetration : In vitro studies demonstrated that only a small percentage (5.71%) of the applied dose penetrated human cadaver skin after 24 hours, suggesting limited dermal absorption .

- Reproductive Toxicity : A combined repeated-dose toxicity study indicated no significant adverse effects on reproductive performance at lower doses (up to 300 mg/kg bw/d), but higher doses (1000 mg/kg bw/d) resulted in decreased fertility rates and increased kidney weights in male rats .

Genotoxicity

Genotoxicity studies have shown that this compound does not exhibit mutagenic properties in standard Ames tests and other assays up to concentrations of 10,000 µg/plate. However, slight chromatid damage was observed at higher concentrations in rat liver assays .

Case Study 1: Dermal Safety Assessment

In a study assessing dermal safety, diacetone alcohol was applied to rabbit ears over ten days without any observed irritation. This suggests its potential for use in cosmetic formulations .

Case Study 2: Reproductive Toxicity Evaluation

A reproductive toxicity study conducted on mated female Sprague-Dawley rats revealed that administration of diacetone alcohol at high doses led to reduced implantation rates and lower numbers of live pups at lactation day four. This highlights the need for caution when considering this compound for use in products aimed at pregnant individuals .

Summary Table of Biological Activity Findings

| Parameter | Finding |

|---|---|

| Absorption Rate | Peak concentration at 1 hour; max at 6 hours |

| Terminal Half-Life | ~2.3 hours |

| Oral LD50 | 4 g/kg |

| Dermal Penetration | 5.71% after 24 hours |

| Genotoxicity | Non-mutagenic; slight chromatid damage observed |

| Reproductive Effects | Decreased fertility at high doses |

属性

IUPAC Name |

1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXVUIWOUIDPGS-YDUIPVTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443621 | |

| Record name | Diacetone alcohol-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114253-85-9 | |

| Record name | Diacetone alcohol-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114253-85-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。